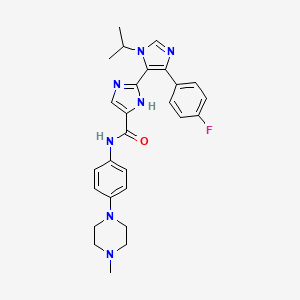
Tnik&map4K4-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tnik&map4K4-IN-2 is a small molecule inhibitor that targets the mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) and Traf2- and Nck-interacting kinase (TNIK). These kinases are part of the Ste20-like serine/threonine kinase family, which play critical roles in various cellular functions, including signal transduction pathways involved in cell growth, differentiation, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tnik&map4K4-IN-2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of Tnik&map4K4-IN-2 follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade equipment and adherence to stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Tnik&map4K4-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .
Scientific Research Applications
Tnik&map4K4-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of MAP4K4 and TNIK in various chemical reactions and pathways.
Biology: Employed in research to understand the signaling pathways involved in cell growth, differentiation, and apoptosis.
Medicine: Investigated for its potential therapeutic applications in diseases such as cancer, where MAP4K4 and TNIK play critical roles in tumor growth and metastasis
Industry: Utilized in the development of new drugs and therapeutic agents targeting MAP4K4 and TNIK
Mechanism of Action
Tnik&map4K4-IN-2 exerts its effects by inhibiting the activity of MAP4K4 and TNIK. These kinases are involved in the regulation of the Hippo pathway, which controls cell growth and apoptosis. By inhibiting these kinases, Tnik&map4K4-IN-2 can modulate the activity of downstream effectors, such as YAP, leading to changes in cell behavior .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Tnik&map4K4-IN-2 include:
MAP4K1: Hematopoietic progenitor kinase 1
MAP4K2: Germinal center kinase
MAP4K3: Germinal center kinase-like kinase
MAP4K5: Kinase homologous to SPS1/STE20
MAP4K6: Misshapen-like kinase 1
Uniqueness
Tnik&map4K4-IN-2 is unique in its dual inhibition of both MAP4K4 and TNIK, making it a valuable tool for studying the combined effects of these kinases on cellular processes. This dual inhibition provides a broader understanding of the signaling pathways involved and offers potential therapeutic advantages in targeting multiple kinases simultaneously .
Properties
Molecular Formula |
C27H30FN7O |
|---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
2-[5-(4-fluorophenyl)-3-propan-2-ylimidazol-4-yl]-N-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C27H30FN7O/c1-18(2)35-17-30-24(19-4-6-20(28)7-5-19)25(35)26-29-16-23(32-26)27(36)31-21-8-10-22(11-9-21)34-14-12-33(3)13-15-34/h4-11,16-18H,12-15H2,1-3H3,(H,29,32)(H,31,36) |
InChI Key |
ZVDNXHUSIKGTSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=NC(=C1C2=NC=C(N2)C(=O)NC3=CC=C(C=C3)N4CCN(CC4)C)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















